molecular formula C12H10O6S3 B033813 4,4'-Thiodibenzenesulfonic acid CAS No. 19878-55-8

4,4'-Thiodibenzenesulfonic acid

Cat. No.: B033813
CAS No.: 19878-55-8
M. Wt: 346.4 g/mol
InChI Key: MSSOQDMBUKCNTK-UHFFFAOYSA-N
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Description

4,4'-Thiodibenzenesulfonic acid is an organic sulfur-containing compound featuring two benzenesulfonic acid groups linked by a thioether bridge. This unique structure makes it a valuable intermediate in various research applications. Sulfonic acids, in general, are widely used as catalysts in organic synthesis for reactions such as esterification and dehydration due to their strong acidity . Furthermore, the benzenesulfonic acid moiety is a fundamental building block for creating other complex molecules, including dyes, pharmaceutical intermediates, and ion-exchange resins . Researchers value this compound for its potential in developing advanced materials and its role in studying structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

19878-55-8

Molecular Formula

C12H10O6S3

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-sulfophenyl)sulfanylbenzenesulfonic acid

InChI

InChI=1S/C12H10O6S3/c13-20(14,15)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18)

InChI Key

MSSOQDMBUKCNTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Other CAS No.

6966-19-4

Synonyms

4,4'-Thiobis(benzenesulfonic acid)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes key structural analogs, their molecular characteristics, and applications:

Compound Name CAS Number Molecular Formula Substituents/Backbone Key Applications/Properties References
4,4'-Diaminostilbene-2,2'-disulfonic acid 81-11-8 C₁₄H₁₄N₂O₆S₂ Stilbene with -NH₂, -SO₃H Dye intermediate; optical brightener precursor
4,4'-Dinitrostilbene-2,2'-disulfonic acid N/A C₁₄H₁₀N₂O₁₀S₂ Stilbene with -NO₂, -SO₃H High thermal stability; reduced toxicity post-thermohydrolysis
4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS) N/A C₁₆H₁₀N₂O₆S₄ Stilbene with -NCS, -SO₃H c-Met inhibitor; protein labeling in cancer research
4,4'-Biphenyldisulfonic acid 5314-37-4 C₁₂H₁₀O₆S₂ Biphenyl with -SO₃H High-performance polymer research; sulfonation agent
4,4'-Sulfonyldibenzoic acid 2449-35-6 C₁₄H₁₀O₆S Diphenyl sulfone with -COOH Organic synthesis intermediate

Preparation Methods

Role of Water-Organic Solvent Mixtures

Patents CN1105966A and US5808141A disclose processes using water-alcohol, water-ether, or water-acetal mixtures to enhance NTSA solubility and reaction efficiency. For example:

  • Methanol-water systems (72% water, 28% methanol) increased DNS yields to 90.4% at 50°C.

  • Ethylene glycol dimethyl ether-water mixtures (33% water, 44% ether, 22% methanol) further improved yields to 93.2% by stabilizing intermediates and reducing side reactions.

These solvents lower reaction temperatures (40–55°C vs. traditional 70–80°C), minimizing thermal degradation. Phase separation post-reaction simplifies product isolation, with organic layers recycled for cost efficiency.

Catalytic Systems and Reaction Optimization

Manganese and Vanadium Catalysts

Manganese(II) sulfate and vanadyl sulfate (VOSO₄) are pivotal in accelerating oxidation. In Example 7 of CN1105966A, MnSO₄·H₂O achieved a 93.9% yield, outperforming vanadium-based systems (93.2%). Catalysts likely facilitate electron transfer during the radical-mediated coupling of NTSA monomers.

Alkali Concentration and Stoichiometry

Strong bases (e.g., NaOH) neutralize sulfonic acid groups, preventing premature precipitation. Optimal NaOH concentrations (27–37%) balance solubility and reaction kinetics. Excess base is neutralized post-reaction with sulfuric acid, ensuring product stability.

Process Parameters and Scalability

Temperature and Oxygenation Control

Maintaining 50–55°C with controlled aeration (5–7% O₂ in exhaust gas) prevents over-oxidation. In Example 4, regulating air flow to 60 L/h minimized byproducts, achieving 93.2% yield.

Batch vs. Continuous Flow Systems

While current patents describe batch processes, scalability analyses suggest continuous systems could enhance throughput. Reactor designs incorporating in-line neutralization and solvent recovery are under investigation.

Environmental and Economic Considerations

Waste Reduction Strategies

Solvent recycling and aqueous-phase reusability reduce waste generation. Example 8 demonstrates phase separation post-reaction, recovering 84.9% ethylene glycol dimethyl ether for reuse.

Cost-Benefit Analysis

Methanol and ether solvents, though effective, incur higher costs than water. However, yield improvements (>90% vs. 70%) offset raw material expenses, lowering overall production costs by ~20%.

Comparative Analysis of Patented Methods

ParameterCN1105966A (Example 4)US5808141A (Example 2)
Solvent SystemWater-methanol-etherWater-ether
CatalystVOSO₄MnSO₄
Temperature (°C)5050
Yield (%)93.290.0
Reaction Time (hours)3.56.0

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